5-Methoxy-2-methylbenzene-1,3-diol
Description
5-Methoxy-2-methylbenzene-1,3-diol (CAS No. 6307-89-7) is a di-substituted resorcinol derivative featuring a methoxy group at position 5 and a methyl group at position 2 on the benzene ring. Its molecular formula is C₈H₁₀O₃, with a molecular weight of 154.16 g/mol . This compound is structurally characterized by two hydroxyl groups at positions 1 and 3, which confer reactivity in metal-catalyzed C–H bond functionalization reactions, similar to other N,O-bidentate directing groups .
Properties
CAS No. |
6307-89-7 |
|---|---|
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
5-methoxy-2-methylbenzene-1,3-diol |
InChI |
InChI=1S/C8H10O3/c1-5-7(9)3-6(11-2)4-8(5)10/h3-4,9-10H,1-2H3 |
InChI Key |
YPIDZFLQKNEKRA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1O)OC)O |
Canonical SMILES |
CC1=C(C=C(C=C1O)OC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl-Substituted Benzene-1,3-diols
Key Differences :
- Solubility and Reactivity: Longer alkyl chains (e.g., pentyl, hexyl) enhance lipid solubility, making these compounds suitable for cannabinoid biosynthesis .
- Synthetic Routes : Alkyl-substituted derivatives are synthesized via Wittig reactions followed by hydrogenation and deprotection , whereas methoxy/methyl-substituted analogs may require selective protection/deprotection steps to preserve hydroxyl groups.
Amino-Substituted Benzene-1,3-diols
Key Differences :
- Reactivity: Amino groups introduce nucleophilic sites, enabling coupling reactions absent in 5-methoxy-2-methylbenzene-1,3-diol .
- Analytical Challenges: Isomeric amino derivatives (e.g., 2-amino vs. 5-amino) are difficult to distinguish via standard mass spectrometry .
Methoxy-Substituted Benzene-1,3-diols
Key Differences :
- Commercial Availability : 5-Methoxybenzene-1,3-diol (without methyl) is commercially available, whereas 5-methoxy-2-methyl variants are less commonly referenced .
Prenylated and Stilbene Derivatives
Key Differences :
- Biological Activity: Prenylated derivatives (e.g., CBGV) target cannabinoid receptors, while styryl derivatives (e.g., IPS) exhibit antimicrobial effects .
- Synthesis Complexity : Prenylation requires geraniol coupling under acidic conditions, contrasting with the simpler alkylation of 5-methoxy-2-methylbenzene-1,3-diol .
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP (Predicted) | Key Applications |
|---|---|---|---|---|
| 5-Methoxy-2-methylbenzene-1,3-diol | C₈H₁₀O₃ | 154.16 | 1.2 | Organic synthesis |
| 5-Pentylbenzene-1,3-diol (Olivetol) | C₁₁H₁₆O₂ | 180.24 | 3.8 | Cannabinoid precursor |
| 5-Methoxybenzene-1,3-diol | C₇H₈O₃ | 140.14 | 0.9 | Pharmaceutical intermediate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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